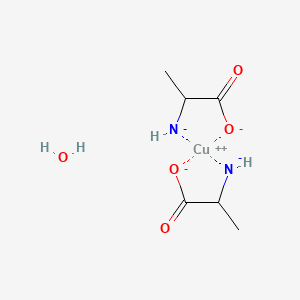
Bis(DL-alaninato-N,O)-Copper, monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(DL-alaninato-N,O)-Copper, monohydrate is a coordination compound where copper is complexed with DL-alanine ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(DL-alaninato-N,O)-Copper, monohydrate typically involves the reaction of copper salts with DL-alanine in an aqueous solution. The reaction is usually carried out under controlled pH conditions to ensure the proper coordination of the ligands to the copper ion. The resulting complex is then crystallized to obtain the monohydrate form.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Bis(DL-alaninato-N,O)-Copper, monohydrate can undergo various chemical reactions, including:
Oxidation and Reduction: The copper center can participate in redox reactions, potentially altering its oxidation state.
Substitution: Ligands in the coordination sphere can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride). Substitution reactions may involve other amino acids or ligands in aqueous or organic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(II) complexes, while substitution reactions may yield new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential role in enzyme mimetics and as a model compound for metalloproteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or magnetic properties.
Mecanismo De Acción
The mechanism by which Bis(DL-alaninato-N,O)-Copper, monohydrate exerts its effects involves the interaction of the copper center with molecular targets. The copper ion can participate in redox reactions, coordinate with biological molecules, and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bis(glycinato)copper(II): Similar coordination compound with glycine ligands.
Bis(serinato)copper(II): Coordination compound with serine ligands.
Bis(aspartato)copper(II): Coordination compound with aspartic acid ligands.
Propiedades
Fórmula molecular |
C6H12CuN2O5-2 |
|---|---|
Peso molecular |
255.72 g/mol |
Nombre IUPAC |
copper;2-azanidylpropanoate;hydrate |
InChI |
InChI=1S/2C3H6NO2.Cu.H2O/c2*1-2(4)3(5)6;;/h2*2,4H,1H3,(H,5,6);;1H2/q2*-1;+2;/p-2 |
Clave InChI |
QIBOMLNJELXGHO-UHFFFAOYSA-L |
SMILES canónico |
CC(C(=O)[O-])[NH-].CC(C(=O)[O-])[NH-].O.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3AR,4R,5R,6aS)-4-((R)-3-((tert-butyldimethylsilyl)oxy)-5-phenylpentyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B13366193.png)
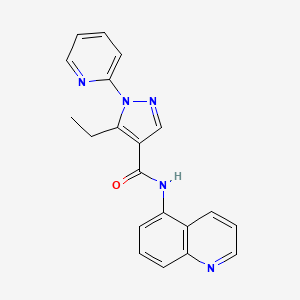
![3-(1H-tetraazol-1-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13366202.png)
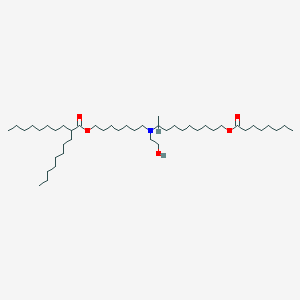
![N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B13366214.png)
![Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13366218.png)
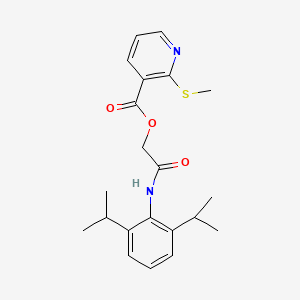
![2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide](/img/structure/B13366229.png)
![(2E)-3-{4-methoxy-3-[(propanoylcarbamothioyl)amino]phenyl}prop-2-enoic acid](/img/structure/B13366235.png)

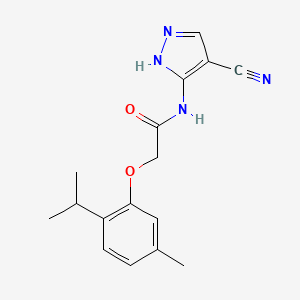
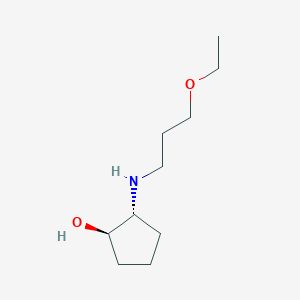

![Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B13366251.png)
